Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

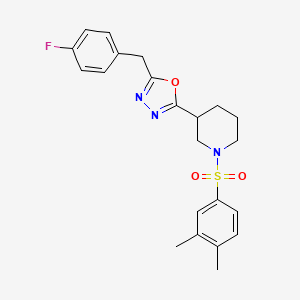

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate , also known by its IUPAC name methyl 3-[(tert-butoxycarbonyl)amino]propanoate , is a chemical compound with the molecular formula C9H17NO4 . It falls under the category of carbonyl compounds and is commonly used in organic synthesis. The compound is a liquid at room temperature and has a melting point range of 26-28°C .

Synthesis Analysis

The synthesis of This compound involves the reaction of appropriate starting materials. One common synthetic route includes the esterification of 3-aminopropanoic acid with benzyl alcohol in the presence of a suitable acid catalyst . The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to enhance stability during subsequent reactions .

Molecular Structure Analysis

The compound’s molecular structure consists of a propanoate ester group attached to an amino group via a benzyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective unit for the amino functionality. The IUPAC name reflects this arrangement: methyl 3-[(tert-butoxycarbonyl)amino]propanoate .

Chemical Reactions Analysis

- Esterification : this compound can serve as a versatile building block for the synthesis of various compounds .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Natural Products and Vitamins:

- (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, closely related to the compound , is a key intermediate in the synthesis of the natural product Biotin. Biotin is a water-soluble vitamin crucial in metabolic cycles for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Large-Scale Synthesis for Pharmaceutical Applications:

- Derivatives of the compound have been synthesized on a large scale from L-aspartic acid, highlighting its potential in pharmaceutical manufacturing (Yoshida et al., 1996).

Study of Peptide Conformation:

- Research on similar compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has provided insights into peptide conformation, which is vital for understanding protein function and drug design (Jankowska et al., 2002).

Innovative Synthesis Methods:

- The synthesis and analysis of related compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate reveal innovative methods in organic chemistry, contributing to the development of new synthetic pathways (Memeo et al., 2014).

Crystal Structure Analysis:

- Crystal structure studies of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, enhance our understanding of molecular conformations and their implications in biochemistry (Gebreslasie et al., 2011).

Applications in Organic Chemistry Reactions:

- Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a derivative, has been utilized in various acid-catalyzed reactions, showcasing the compound's versatility in organic synthesis (Baš et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is a derivative of amino acids, and it’s primarily used in peptide synthesis . The compound’s primary targets are the amino acid residues in the peptide chain. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets (amino acid residues) through a process known as amide bond formation, which is a key step in peptide synthesis . The Boc group in the compound protects the amino group from unwanted side reactions during this process . After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the amino group .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It participates in the formation of amide bonds, which link amino acid residues together to form a peptide chain . The resulting peptide chain can then undergo various biochemical reactions, depending on its sequence and the conditions of the reaction.

Result of Action

The primary result of the compound’s action is the formation of a peptide chain with protected amino groups . This allows for the synthesis of peptides with specific sequences, which can be used in various biochemical and pharmaceutical applications.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the reaction environment can affect the protection and deprotection of the amino group . Additionally, the temperature and solvent used in the reaction can also influence the efficiency of peptide synthesis .

properties

IUPAC Name |

methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKRDRSPMQPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2917351.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2917356.png)

![5-amino-2-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2917359.png)